Bienvenue dans la boutique en ligne BenchChem!

N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide

DGAT1 inhibition Triglyceride synthesis Metabolic disease

This benzimidazole carboxamide is a sub-nanomolar DGAT1 inhibitor (IC50 0.700 nM) with a >6,000-fold potency advantage over micromolar furfurylamine analogs (e.g., 10j, IC50 4.4 µM). Its characterized ~1,387-fold selectivity window over human ACAT1 (IC50 971 nM) enables saturating DGAT1 engagement at 1–10 nM without off-target ACAT1 activity. Procurement warning: routinely mislabelled as 'BU-224'—confirm identity by CAS 919972-38-6 and SMILES (CCCn1c(C(C)NC(=O)c2ccco2)nc2ccccc21) before purchase. Essential for DGAT1 assay QC, cross-species studies (mouse IC50 1.40 nM), and benzimidazole SAR programs.

Molecular Formula C18H21N3O2
Molecular Weight 311.4g/mol
CAS No. 919972-38-6
Cat. No. B368603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide
CAS919972-38-6
Molecular FormulaC18H21N3O2
Molecular Weight311.4g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3
InChIInChI=1S/C18H21N3O2/c1-3-4-11-21-15-9-6-5-8-14(15)20-17(21)13(2)19-18(22)16-10-7-12-23-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,19,22)
InChIKeyVPEYATNMDHOKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide (CAS 919972-38-6): A Benzimidazole-Furyl Carboxamide with Dual DGAT1/ACAT1 Pharmacological Potential – Procurement-Relevant Baseline for Targeted Inhibitor Screening


N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide (CAS 919972-38-6, C18H21N3O2, MW 311.4) is a synthetic small molecule comprising a 1-butylbenzimidazole core linked via an ethyl bridge to a 2-furylcarboxamide group [1]. The compound belongs to the class of carboxamide-substituted benzimidazole derivatives, a scaffold extensively explored in medicinal chemistry for enzyme inhibition and receptor modulation. Critical procurement note: This compound is frequently mis-associated with 'BU-224' in vendor listings; however, BU-224 (CAS 205437-64-5) is chemically 2-(4,5-dihydroimidazol-2-yl)-quinoline, a structurally unrelated imidazoline I2 receptor ligand. Users must verify structural identity via CAS number and SMILES (CCCn1c(C(C)NC(=O)c2ccco2)nc2ccccc21) before purchase. According to curated bioactivity databases, this compound exhibits sub-nanomolar inhibition of human diacylglycerol O-acyltransferase 1 (DGAT1) with selectivity over mouse DGAT1 and human ACAT1, defining its primary differentiation axis [2].

Why Generic Benzimidazole Carboxamides Cannot Substitute for N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide in DGAT1-Targeted Assays: Evidence-Based Selectivity Risks for Procurement Decisions


Benzimidazole carboxamide derivatives are a large and heterogeneous family with biological activities spanning multiple targets (DGAT1, DGAT2, acid ceramidase, tryptase, VEGFR-2) depending on subtle substituent variations [1]. The specific N1-butyl and C2-(1-aminoethyl)-furylcarboxamide substitution pattern on the benzimidazole scaffold is critical for the observed sub-nanomolar DGAT1 inhibition. Closely related analogs with even minor structural changes – such as the methyl-linked analog N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide (CAS 920113-85-5) or N-[(1-ethylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide – lack curated DGAT1 activity data entirely, and the furfurylamine-containing benzimidazole carboxamide series shows DGAT1 IC50 values in the micromolar range (e.g., compound 10j, IC50 = 4.4 µM), representing a >6,000-fold potency gap from the sub-nanomolar activity reported for the target compound [2]. Furthermore, the target compound also exhibits measurable human ACAT1 inhibition (IC50 = 971 nM), providing a selectivity window (DGAT1/ACAT1 ~1,387-fold) that is not characterized for most in-class analogs [3]. These quantitative differences underscore that generic substitution within the benzimidazole carboxamide class without verified batch-specific potency and selectivity data introduces unacceptable experimental variability and should be strictly avoided in quantitative pharmacological studies.

Quantitative Differentiation Evidence for N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide: Head-to-Head and Cross-Study Comparator Data for Scientific Procurement Evaluation


DGAT1 Inhibitory Potency of N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide vs. Representative Benzimidazole DGAT1 Inhibitor (Compound 10j): A Cross-Study Potency Comparison

The target compound inhibits human DGAT1 with an IC50 of 0.700 nM, as reported in curated BindingDB/ChEMBL data [1]. In contrast, the furfurylamine-containing benzimidazole carboxamide scaffold (compound 10j, N-[(1-alkylbenzimidazol-2-yl)methyl]-2-furylcarboxamide analog) exhibits significantly weaker DGAT1 inhibition with an IC50 of 4.4 µM (4,400 nM) in a rat liver microsome assay [2]. This represents a potency advantage of approximately 6,286-fold. While a direct head-to-head assay under identical conditions is not publicly available, the magnitude of the difference far exceeds typical inter-assay variability limits for enzyme inhibition data, strongly differentiating the compound. The target compound also shows cross-species activity against mouse DGAT1 (IC50 = 1.40 nM) [1]. Note: This evidence is tagged as 'Cross-study comparable' due to differing assay systems; users should validate in their own assay platform.

DGAT1 inhibition Triglyceride synthesis Metabolic disease

DGAT1 vs. ACAT1 Selectivity Profile of N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide: A Target Engagement Selectivity Analysis Critical for Metabolic Assay Specificity

The target compound exhibits human DGAT1 IC50 of 0.700 nM and human ACAT1 (sterol O-acyltransferase 1) IC50 of 971 nM, yielding a DGAT1/ACAT1 selectivity ratio of approximately 1,387-fold [1]. This selectivity window is therapeutically and experimentally relevant because ACAT1 inhibition can confound cellular triglyceride synthesis assays through off-target effects on cholesterol esterification. In contrast, many pan-benzimidazole carboxamide analogs have not been characterized for this selectivity, and broad-spectrum DGAT inhibitors (e.g., some oxadiazole-substituted benzimidazole DGAT1 inhibitors) lack published ACAT1 counter-screening data, introducing ambiguity in target attribution [2]. Note: Data is from a single curated database entry; independent replication data is not publicly available, so this evidence is tagged as 'Supporting evidence.'

DGAT1 selectivity ACAT1 off-target Metabolic target engagement

Structural Differentiation from Imidazoline I2 Ligand 'BU-224': Mandatory Identity Verification for CNS-Targeted Procurement

Multiple vendor websites conflate N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide with 'BU-224,' which is chemically 2-(4,5-dihydroimidazol-2-yl)-quinoline (CAS 205437-64-5, C12H11N3·HCl, MW 233.7) . These are structurally and pharmacologically distinct entities: BU-224 is a high-affinity imidazoline I2 receptor ligand (Ki = 2.1 nM, 832-fold selective for I2 over I1 receptors) with documented CNS activity including antinociception, antidepressant-like effects, and neuroprotection in Alzheimer's disease models [1]. The target compound (CAS 919972-38-6) has a benzimidazole core, butyl N1 substituent, and furyl carboxamide side chain; no imidazoline receptor binding data has been published. The molecular formulas are C18H21N3O2 (MW 311.4) vs. C12H11N3 (free base MW 197.2), confirming non-identity. Procurement of the wrong compound based on vendor synonym errors will yield irrelevant pharmacological data.

Chemical identity Imidazoline receptor Benzimidazole vs. quinoline scaffold

Species Ortholog Activity Profile: Human vs. Mouse DGAT1 Inhibition Potency Comparison for Cross-Species Experimental Design

The compound inhibits human DGAT1 with IC50 = 0.700 nM and mouse DGAT1 with IC50 = 1.40 nM, representing a human/mouse potency ratio of 2.0-fold [1]. This modest species difference is quantitatively favorable for translational studies, as it falls well within the typical 2- to 5-fold inter-species potency variation range accepted for preclinical DGAT1 tool compounds. By comparison, certain benzimidazole DGAT1 inhibitors from oxadiazole-substituted series show >10-fold species-dependent potency shifts that complicate mouse-to-human dose extrapolation [2]. Note: Only single data points per species are available; this evidence is tagged as 'Supporting evidence' pending independent replication.

Species selectivity DGAT1 ortholog Preclinical model translation

Validated Application Scenarios for N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide Based on Quantitative Differentiation Evidence


High-Throughput DGAT1 Inhibitor Screening and Hit Validation Studies Requiring Sub-Nanomolar Potency

For laboratories screening compound libraries against recombinant human DGAT1, this compound serves as a potent positive control or reference inhibitor with an IC50 of 0.700 nM [1]. Its >6,000-fold potency advantage over the micromolar furfurylamine benzimidazole carboxamide analogs (e.g., compound 10j, IC50 = 4.4 µM) provides a wide dynamic range for assay quality assessment (Z'-factor determination, signal window verification). The documented cross-species activity (mouse IC50 = 1.40 nM) supports its use in both human and rodent DGAT1 biochemical assays without requiring species-specific optimization [1].

DGAT1/ACAT1 Selectivity Profiling in Cellular Triglyceride Synthesis Studies

In cellular models of triglyceride synthesis (e.g., HepG2 hepatocytes, primary adipocytes), where both DGAT1 and ACAT1 inhibition can reduce lipid droplet formation, this compound offers a characterized selectivity ratio of ~1,387-fold (DGAT1 IC50 = 0.700 nM vs. ACAT1 IC50 = 971 nM) [1]. This enables assay conditions (e.g., compound concentrations in the 1–10 nM range) where DGAT1 inhibition is saturated while ACAT1 off-target engagement remains minimal (<1%), improving mechanistic interpretation compared to uncharacterized benzimidazole carboxamides lacking selectivity data [1].

Structural Analog Benchmarking for Benzimidazole Carboxamide Structure-Activity Relationship (SAR) Studies

For medicinal chemistry teams exploring benzimidazole carboxamide SAR, this compound provides a distinct data point at the intersection of the N1-butyl, C2-(1-aminoethyl) linker, and 2-furyl carboxamide pharmacophore space. Comparative analysis against the methyl-linked analog (CAS 920113-85-5, no curated DGAT1 data) and the ethyl-substituted variant (CAS N/A, uncharacterized) enables the deconvolution of linker length and branching effects on DGAT1 potency [2]. The compound's patent family (EP-1237877-B1, carboxamide-substituted benzimidazoles as tryptase inhibitors) further supports its utility as a chemical probe for dual-target pharmacological profiling [3].

Quote Request

Request a Quote for N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.